molecular formula C30H27N3OS B5986493 2-(3,4-dimethylphenyl)-N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]quinoline-4-carboxamide

2-(3,4-dimethylphenyl)-N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]quinoline-4-carboxamide

Cat. No.: B5986493
M. Wt: 477.6 g/mol
InChI Key: JNXQBLSJSKRRJO-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenyl)-N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]quinoline-4-carboxamide is a complex organic compound with a unique structure that combines various functional groups

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27N3OS/c1-5-21-11-14-22(15-12-21)28-20(4)35-30(32-28)33-29(34)25-17-27(23-13-10-18(2)19(3)16-23)31-26-9-7-6-8-24(25)26/h6-17H,5H2,1-4H3,(H,32,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXQBLSJSKRRJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC(=C(C=C5)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(3,4-dimethylphenyl)-N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]quinoline-4-carboxamide involves multiple steps, typically starting with the preparation of the quinoline core. The synthetic route may include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced via a cyclization reaction involving a suitable thioamide and a haloketone.

    Coupling Reactions: The final step involves coupling the quinoline core with the thiazole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Chemical Reactions Analysis

2-(3,4-dimethylphenyl)-N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly in the presence of strong electrophiles like nitronium ions.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes due to its fluorescent properties.

    Industry: It can be used in the development of new materials with specific properties, such as light-emitting diodes (LEDs) and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenyl)-N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to proteins or nucleic acids, altering their function and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives and thiazole-containing molecules. Compared to these, 2-(3,4-dimethylphenyl)-N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]quinoline-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:

    Quinoline-4-carboxamide derivatives: Known for their antimicrobial and anticancer activities.

    Thiazole derivatives: Often used in the development of pharmaceuticals and agrochemicals.

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